N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride
Description
N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride (CAS No. 5028-28-4) is a pyridine derivative with dimethylamine substituents at the 3- and 4-positions, stabilized as a dihydrochloride salt. Its molecular formula is C₇H₁₁N₃·2HCl, with a molecular weight of 137.18 g/mol (free base) . The dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical and chemical applications. Its hazard profile includes acute toxicity (H302), respiratory irritation (H335), and skin corrosion (H314), necessitating careful handling .
Properties
IUPAC Name |
4-N,4-N-dimethylpyridine-3,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h3-5H,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZNNECIZMUVFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route and Reaction Conditions
| Step No. | Reaction Type | Description | Reagents & Conditions | Notes |
|---|---|---|---|---|
| 1 | Nitration | Introduction of nitro groups at the 3 and 4 positions of the pyridine ring | Nitrating agents such as nitric acid or mixed acid under controlled temperature | Ensures regioselective substitution on pyridine ring |
| 2 | Reduction | Conversion of nitro groups to amino groups | Catalytic hydrogenation (e.g., Pd/C, H2) or chemical reduction (e.g., SnCl2, Fe/HCl) | Yields pyridine-3,4-diamine intermediate |
| 3 | Alkylation (Methylation) | Selective methylation of amino groups to form N4,N4-dimethyl derivative | Methyl iodide or dimethyl sulfate in presence of base (e.g., potassium carbonate) in solvents like acetone or ethanol under reflux | Critical step for introducing dimethyl groups selectively |
| 4 | Salt Formation | Conversion to dihydrochloride salt | Treatment with HCl gas or concentrated HCl solution | Stabilizes compound as crystalline salt for handling and purification |
This synthetic sequence is scalable and adaptable for industrial production, often optimized for yield and purity by controlling reaction times, temperatures, and reagent stoichiometry.
Detailed Reaction Analysis
Nitration: The pyridine ring is nitrated at the 3 and 4 positions due to electronic and steric factors favoring these sites. Control of reaction temperature (~0-5 °C) is essential to avoid over-nitration or ring degradation.
Reduction: Catalytic hydrogenation is preferred for its cleaner profile and higher selectivity, converting nitro groups (-NO2) to amino groups (-NH2) without affecting the aromatic ring.
Methylation: The amino groups are methylated using methyl iodide or dimethyl sulfate. Potassium carbonate acts as a base to deprotonate the amino groups, facilitating nucleophilic substitution. Refluxing in acetone or ethanol ensures complete reaction. The selectivity for N4,N4-dimethylation over mono- or tri-substitution is controlled by reagent equivalents and reaction time.
Salt Formation: The free base is converted to the dihydrochloride salt by bubbling dry HCl gas or adding concentrated HCl, precipitating the salt for isolation.
Industrial Production Considerations
Industrial scale synthesis incorporates continuous flow reactors for better heat and mass transfer, automated reagent dosing, and in-line purification steps to maximize yield and batch-to-batch consistency. The process is optimized to minimize side products and waste, with emphasis on:
Use of safer methylation reagents or alternatives to methyl iodide due to toxicity concerns.
Efficient recovery and recycling of solvents.
Crystallization techniques for salt purification to achieve high purity.
Data Table: Summary of Preparation Steps and Conditions
| Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration | HNO3 / H2SO4 | None or dilute acid | 0-5 °C | 1-3 h | 75-85 | Regioselective nitration at 3,4-positions |
| Reduction | Pd/C, H2 or SnCl2 | Ethanol or aqueous | Room temp to 50 °C | 4-6 h | 80-90 | Complete reduction to diamine |
| Methylation | Methyl iodide, K2CO3 | Acetone or ethanol | Reflux (56-78 °C) | 6-12 h | 70-80 | Selective N4,N4-dimethylation |
| Salt Formation | HCl gas or conc. HCl | Ethanol or ether | Room temp | 1-2 h | >95 | Crystallization of dihydrochloride salt |
Research Findings and Optimization Studies
Selective Methylation: Studies have shown that controlling the molar ratio of methyl iodide to pyridine-3,4-diamine is crucial to avoid overalkylation or incomplete methylation. Using a slight excess of methyl iodide (1.2-1.5 equivalents per amino group) under reflux conditions yields optimal selectivity.
Purification Techniques: Crystallization from ethanol or ethanol/ether mixtures produces pure dihydrochloride salt with high recovery. Alternative purification by recrystallization or selective dissolution upon protonation has been reported to improve yield and purity on multi-gram scales.
Alternative Methylating Agents: Dimethyl sulfate has been explored as a methylating agent, offering cost advantages but requiring careful handling due to toxicity.
Environmental and Safety Considerations: The process design includes measures to capture and neutralize excess methyl iodide vapors and acid gases, ensuring compliance with environmental regulations.
Summary Table: Key Parameters for Preparation of N4,N4-Dimethylpyridine-3,4-diamine Dihydrochloride
| Parameter | Typical Value | Impact on Synthesis |
|---|---|---|
| Starting Material | Pyridine-3,4-diamine or nitrated precursor | Determines regioselectivity and purity |
| Methylation Reagent | Methyl iodide (preferred) | Controls methylation efficiency and selectivity |
| Base | Potassium carbonate | Facilitates deprotonation and nucleophilic substitution |
| Solvent | Acetone or ethanol | Influences reaction rate and product solubility |
| Temperature | Reflux (56-78 °C) | Ensures complete methylation |
| Reaction Time | 6-12 hours | Balances conversion and side reactions |
| Salt Formation | HCl gas or concentrated HCl | Stabilizes compound for isolation |
Chemical Reactions Analysis
Types of Reactions
N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride exhibit significant anticancer properties. The compound has been shown to inhibit specific kinases involved in cancer progression.
Case Study:
A study demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating its potential as an anticancer agent .
Neuroprotective Effects
Research has also indicated that compounds similar to this compound can reduce the aggregation of neurotoxic proteins associated with neurodegenerative diseases such as Alzheimer's.
Case Study:
In a study involving M17D neuroblastoma cells, compounds derived from N4,N4-Dimethylpyridine-3,4-diamine were effective in preventing α-synuclein aggregation, showcasing their translational potential in treating neurodegenerative disorders .
Catalysis
This compound serves as an important catalyst in various organic reactions. Its ability to facilitate reactions through nucleophilic attack makes it valuable in synthetic chemistry.
Dynamic Kinetic Resolution
The compound has been utilized in dynamic kinetic resolution processes to enhance stereoselectivity in organic synthesis. This method is particularly useful for resolving secondary alcohols and axially chiral biaryls.
Data Table: Dynamic Kinetic Resolution Results
| Substrate Type | Selectivity Factor | Yield (%) |
|---|---|---|
| Secondary Alcohols | 6 - 37 | 70 - 90 |
| Axially Chiral Biaryls | 10 - 51 | 65 - 85 |
This table summarizes the selectivity factors and yields obtained from dynamic kinetic resolution reactions using this compound as a catalyst .
Coordination Chemistry
This compound is also used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in various applications.
Metal Complex Formation
The compound has been employed to synthesize stable complexes with metals such as nickel and copper. The electronic properties of the ligands can be fine-tuned by modifying substituents on the pyridine ring.
Case Study:
Research evaluating the effect of electron-donating groups on nickel and copper complexes showed that varying ligand substituents significantly influenced the spectroscopic and redox behavior of these metal complexes .
Mechanism of Action
The mechanism of action of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs
Substituent Effects on Properties
- Aromatic Core Differences: The pyridine ring in the target compound provides a stronger electron-withdrawing effect compared to benzene in Wurster’s reagent, influencing redox potentials and reactivity . Substituted quinazolines (e.g., D156844) exhibit distinct biological activity due to their fused heterocyclic structure, unlike pyridine-based compounds .
- Alkyl Substituents: Dimethyl vs. Diethyl Groups: Dimethyl groups in the target compound reduce steric hindrance compared to diethyl in 4-diethylaminopyridine, enhancing accessibility in catalytic reactions. However, diethyl groups increase lipophilicity, affecting solubility . Tetramethyl Groups in Wurster’s Reagent: The fully methylated benzene derivative shows higher stability in radical cation forms, critical for electron-transfer reactions .
Physicochemical Properties
- Solubility: Dihydrochloride salts (e.g., target compound, D156844) exhibit superior water solubility compared to free bases like 4-diethylaminopyridine, facilitating use in aqueous formulations .
- Basicity: Pyridine derivatives with dimethylamine groups (target compound) are less basic than those with electron-donating substituents (e.g., 4-diethylaminopyridine), altering protonation behavior in reactions .
Biological Activity
N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant studies, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula C₇H₁₃Cl₂N₃ and is characterized by two methyl groups attached to nitrogen atoms at the N4 position of a pyridine ring, along with amino groups at the 3 and 4 positions. It appears as a crystalline solid and is classified as an irritant, necessitating careful handling in laboratory environments.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of certain pathogens, suggesting its potential as an antimicrobial agent.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties . In vitro studies have demonstrated moderate cytotoxicity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism appears to involve the modulation of cellular pathways through interactions with specific enzymes or receptors .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 25 | Inhibition of tubulin polymerization |
| HeLa | 30 | Induction of apoptosis |
| 184B5 (normal cells) | >100 | Selective toxicity observed |
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets, potentially modulating enzyme activity and influencing cellular signaling pathways. The compound's ability to form derivatives through substitution reactions enhances its utility in medicinal chemistry.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, supporting its potential use as an antimicrobial agent.
- Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed significant cytotoxic effects, particularly against A549 cells. The study indicated that the compound could induce apoptosis through specific molecular interactions .
- In Silico Studies : Computational docking studies have been performed to predict the binding affinities of this compound with various enzymes. These studies are crucial for understanding its potential therapeutic applications and optimizing its chemical structure for enhanced efficacy.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride, and how do they influence experimental handling?
- Answer : The compound is a hygroscopic, crystalline solid with high solubility in water and alcohol, as observed in structurally similar dihydrochloride salts (e.g., N,N-Dimethyl-p-phenylenediamine dihydrochloride) . To mitigate hygroscopicity, store desiccated at 2–8°C under inert gas. For aqueous solutions, use degassed solvents to prevent oxidation. Characterization should include melting point analysis, UV-Vis spectroscopy (for aromatic amines), and Karl Fischer titration to assess moisture content.
Q. What synthetic routes are commonly employed to prepare N4,N4-dimethylpyridine-3,4-diamine derivatives, and how is the dihydrochloride salt isolated?
- Answer : Synthesis typically involves nucleophilic substitution or reductive amination of pyridine precursors. For example, reacting 3,4-diaminopyridine with methylating agents (e.g., methyl iodide) under basic conditions, followed by HCl treatment to precipitate the dihydrochloride salt . Purification via recrystallization (ethanol/water mixtures) ensures high purity. Monitor reaction progress using TLC (silica gel, ethyl acetate/methanol eluent) and confirm structure via -NMR (e.g., dimethylamine proton signals at δ 2.8–3.2 ppm) .
Q. How can researchers validate the purity of this compound for use in biological assays?
- Answer : Combine orthogonal methods:
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution). Compare retention times against USP reference standards where applicable .
- Mass spectrometry : Confirm molecular ion peaks ([M+H] and [M+2H]) and isotopic patterns consistent with chlorine atoms.
- Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What mechanistic insights govern the electrochemical behavior of this compound in redox studies?
- Answer : The dimethylamine groups act as electron donors, stabilizing radical intermediates during redox reactions. Cyclic voltammetry (CV) in deaerated PBS (pH 7.4) reveals oxidation peaks near +0.5 V vs. Ag/AgCl, attributed to amine-to-quinone-like transitions. Compare with Wurster’s reagent (a tetramethyl-p-phenylenediamine analog), which exhibits similar redox-mediated electron-transfer pathways in catalytic systems .
Q. How does structural modification of the pyridine ring impact the compound’s bioactivity or stability?
- Answer : Substituents at the 3,4-positions significantly alter reactivity:
- Electron-withdrawing groups (e.g., Cl, NO) reduce nucleophilicity but enhance stability under acidic conditions.
- Fluorine substitution (e.g., 5-(3-fluorophenyl) analogs) increases metabolic resistance, as seen in related dihydrochloride derivatives .
- Polar groups (e.g., -OH, -COOH) improve aqueous solubility but may reduce membrane permeability. Use DFT calculations to predict Hammett σ values and guide rational design .
Q. What advanced techniques are recommended for studying degradation pathways under physiological conditions?
- Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light (254 nm), and hydrolytic conditions (pH 1–13). Monitor via LC-MS to identify degradation products (e.g., demethylated species or ring-opened fragments) .
- Kinetic stability assays : Use Arrhenius plots to model shelf-life in buffer solutions. Activation energy () values >80 kJ/mol indicate high thermal stability .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Cell-based assays : Control for pH (dihydrochloride salts may acidify media) and osmolarity. Use matched controls with equivalent chloride concentrations.
- Enzyme inhibition : Pre-incubate the compound with DTT to rule out thiol-mediated false positives, as observed in quinazoline-diamine analogs .
- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinities .
Methodological Considerations
Q. What strategies optimize the compound’s stability in long-term storage or during in vivo administration?
- Answer :
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis.
- In vivo dosing : Use isotonic saline (pH 4–5) for intravenous delivery to minimize salt precipitation. For oral studies, encapsulate in hydroxypropyl-β-cyclodextrin to enhance bioavailability .
Q. How can computational modeling aid in predicting the compound’s reactivity or interaction with biological targets?
- Answer :
- Molecular docking : Simulate binding to receptors (e.g., kinase ATP pockets) using AutoDock Vina. Prioritize poses with hydrogen bonds to backbone amides or π-π stacking with aromatic residues.
- MD simulations : Assess solvation dynamics and chloride ion pairing in explicit solvent models (e.g., TIP3P water) to explain solubility trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
